5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one
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Overview
Description
5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one is a cyclopentenone derivative known for its unique chemical structure and properties This compound is characterized by the presence of hydroxyl, methoxy, and vinyl groups attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 5-hydroxy-2-cyclopenten-1-one with methoxy and vinyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and vinyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: A similar compound with a methoxy group but lacking the hydroxyl and vinyl groups.
5-Hydroxy-2-cyclopenten-1-one: Contains a hydroxyl group but lacks the methoxy and vinyl groups.
5-Vinyl-2-cyclopenten-1-one: Contains a vinyl group but lacks the hydroxyl and methoxy groups.
Uniqueness
5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one is unique due to the presence of all three functional groups (hydroxyl, methoxy, and vinyl) on the cyclopentenone ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
5-ethenyl-5-hydroxy-3-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O3/c1-3-8(10)5-6(11-2)4-7(8)9/h3-4,10H,1,5H2,2H3 |
InChI Key |
DXODJUXMNZSTFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(C1)(C=C)O |
Origin of Product |
United States |
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